molecular formula C22H15FN2O3 B3502518 (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile

(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B3502518
M. Wt: 374.4 g/mol
InChI Key: RVWYOIYRZANWHV-ODLFYWEKSA-N
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Description

(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes fluorobenzyl, phenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-nitrobenzaldehyde under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
  • (2E)-3-{2-[(3-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

Uniqueness

Compared to similar compounds, (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile exhibits unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-20-5-1-3-17(12-20)15-28-22-9-7-16(8-10-22)11-19(14-24)18-4-2-6-21(13-18)25(26)27/h1-13H,15H2/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWYOIYRZANWHV-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile
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(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile
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